
Fuc(a1-2)Gal(b1-4)keto-Fru
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fuc(a1-2)Gal(b1-4)keto-Fru is a complex carbohydrate structure, also known as a glycan. It consists of fucose (Fuc) linked to galactose (Gal) and fructose (Fru) through specific glycosidic bonds. This compound is part of a larger family of glycans that play crucial roles in various biological processes, including cell-cell recognition, signaling, and immune response.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fuc(a1-2)Gal(b1-4)keto-Fru can be achieved through chemoenzymatic methods. One approach involves the use of glycosyltransferases, which are enzymes that catalyze the transfer of sugar moieties from activated donor molecules to specific acceptor molecules. For example, fucosyltransferase can be used to attach fucose to galactose, followed by the addition of fructose using fructosyltransferase .
Industrial Production Methods
Industrial production of such complex glycans often involves microbial fermentation processes. Genetically engineered bacteria or yeast can be used to produce the desired glycan structures. These microorganisms are cultured in bioreactors under controlled conditions, and the glycans are subsequently purified from the culture medium .
化学反应分析
Types of Reactions
Fuc(a1-2)Gal(b1-4)keto-Fru can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the sugar moieties can be oxidized to form aldehydes or carboxylic acids.
Reduction: The keto group in fructose can be reduced to form an alcohol.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as amino or acetyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and acylating agents like acetic anhydride for substitution reactions. These reactions are typically carried out under mild conditions to preserve the integrity of the glycan structure .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of uronic acids, while reduction of the keto group can yield sugar alcohols .
科学研究应用
Fuc(a1-2)Gal(b1-4)keto-Fru has numerous applications in scientific research:
Chemistry: It is used as a model compound to study glycosylation reactions and the synthesis of complex carbohydrates.
Biology: It plays a role in cell-cell recognition and signaling, making it a valuable tool for studying cellular interactions.
Medicine: It is involved in the development of glycan-based therapeutics and diagnostics, particularly in the context of cancer and infectious diseases.
Industry: It is used in the production of glycoproteins and other glycan-containing biomolecules for various industrial applications
作用机制
The biological effects of Fuc(a1-2)Gal(b1-4)keto-Fru are mediated through its interactions with specific proteins, such as lectins. Lectins are carbohydrate-binding proteins that recognize and bind to specific glycan structures. This binding can trigger various cellular responses, including signal transduction, immune activation, and cell adhesion. The molecular targets and pathways involved in these processes are still being investigated, but they are known to play critical roles in health and disease .
相似化合物的比较
Fuc(a1-2)Gal(b1-4)keto-Fru is part of a larger family of fucosylated glycans, which include compounds like Lewis b and Lewis y antigens. These glycans share similar structural motifs but differ in the specific linkages and additional sugar moieties present. The uniqueness of this compound lies in its specific glycosidic bonds and the presence of the keto group in fructose, which can influence its biological activity and interactions with proteins .
Similar Compounds
Lewis b antigen: Fuc(a1-2)Gal(b1-3)[Fuc(a1-4)]GlcNAc
Lewis y antigen: Fuc(a1-2)Gal(b1-4)[Fuc(a1-3)]GlcNAc
Sialyl-Lewis x: Sia(a2-3)Gal(b1-4)[Fuc(a1-3)]GlcNAc
These compounds share structural similarities with this compound but have distinct biological roles and applications .
属性
分子式 |
C18H32O15 |
|---|---|
分子量 |
488.4 g/mol |
IUPAC 名称 |
(3S,4R,5R)-4-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-1,3,5,6-tetrahydroxyhexan-2-one |
InChI |
InChI=1S/C18H32O15/c1-5-9(24)12(27)14(29)17(30-5)33-16-13(28)11(26)8(4-21)31-18(16)32-15(7(23)3-20)10(25)6(22)2-19/h5,7-21,23-29H,2-4H2,1H3/t5-,7+,8+,9+,10+,11-,12+,13-,14-,15+,16+,17-,18-/m0/s1 |
InChI 键 |
CZDSVDORQFTVAC-ZYWWVWFBSA-N |
手性 SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@@H]2[C@H]([C@H]([C@H](O[C@H]2O[C@H]([C@@H](CO)O)[C@@H](C(=O)CO)O)CO)O)O)O)O)O |
规范 SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC(C(CO)O)C(C(=O)CO)O)CO)O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3E,5E)-1-[[1-[(2-fluorophenyl)methyl]triazol-4-yl]methyl]-3,5-bis[(4-methylphenyl)methylidene]piperidin-4-one](/img/structure/B15292781.png)
![(Z)-N-[2,2,2-trifluoro-1-(3-fluoropyridin-2-yl)ethylidene]hydroxylamine](/img/structure/B15292794.png)
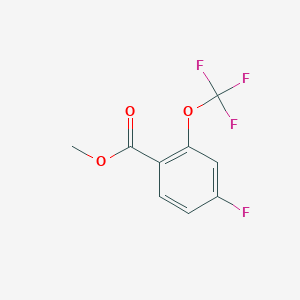
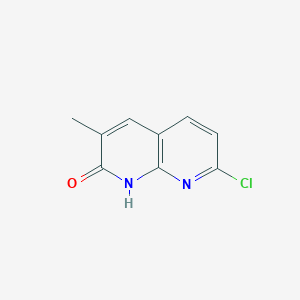
![tert-butyl 2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-(1,3-benzothiazol-2-ylsulfanyl)-2-oxoethylidene]amino]oxy-3,3,3-trideuterio-2-(trideuteriomethyl)propanoate](/img/structure/B15292808.png)
![S-[2-[(2-Hydroxyethyl)thio]ethyl]-L-cysteinyl-L-proline](/img/structure/B15292819.png)
![(6aR,9aS)-2,2,4,4-Tetraisopropyl-6a,9a-dihydro-6H-thieno[3,2-f][1,3,5,2,4]trioxadisilocine](/img/structure/B15292822.png)
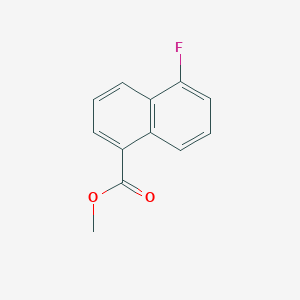
![(2R,4R)-Ethyl 5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpentanoate (hydrochloride)](/img/structure/B15292835.png)
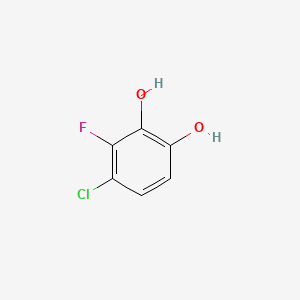
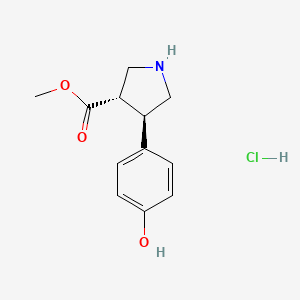
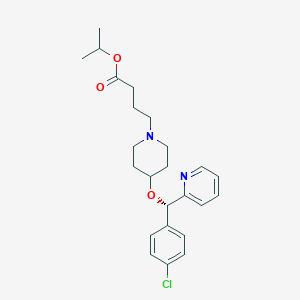
![methyl (8S,9S,10R,11S,13S,14S,17R)-17-ethoxycarbonyloxy-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylate](/img/structure/B15292868.png)
![N-[1-[2-Oxo-2-(2-thienyl)ethyl]-4-piperidinyl]-N-phenylpropanamide](/img/structure/B15292872.png)
